

Foreword: Understanding the Utility of a Versatile Diol

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Compound of Interest

Compound Name: *1-Phenylpropane-1,3-diol*

CAS No.: 4850-49-1

Cat. No.: B1205248

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1-Phenylpropane-1,3-diol is more than a simple C₉H₁₂O₂ molecule; it represents a cornerstone chiral building block in modern organic synthesis.^[1] Its structure, featuring both a primary and a secondary alcohol functional group, with the latter at a benzylic position, imparts a unique combination of reactivity and stereochemical potential. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's properties. We will move beyond simple data recitation to explore the causality behind its behavior, providing field-proven insights into its synthesis, characterization, and application.

Core Physicochemical and Stereochemical Properties

The physical properties of **1-phenylpropane-1,3-diol** dictate its handling, purification, and reaction conditions. As a diol, it exhibits significant polarity, influencing its solubility. The presence of a chiral center at the C1 position means it exists as two enantiomers, (R)- and (S)-**1-phenylpropane-1,3-diol**, whose separation or stereoselective synthesis is often a primary objective for applications in drug development.^[1]

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O ₂	[2][3][4]
Molecular Weight	152.19 g/mol	[2][3]
CAS Number	4850-49-1 (racemic)	[2]
103548-16-9 ((R)-enantiomer)	[5]	
96854-34-1 ((S)-enantiomer)	[3]	
Appearance	White crystalline solid	[5]
Melting Point	62-66 °C ((R)-enantiomer)	[5][6]
Boiling Point	175 °C @ 11 Torr	
Density	~1.12 g/cm ³	[1]
XLogP3-AA	0.7	[2][3]
Topological Polar Surface Area	40.5 Å ²	[2][3][4]

The XLogP3 value indicates moderate lipophilicity, suggesting solubility in a range of polar organic solvents and limited solubility in water. The polar surface area, contributed by the two hydroxyl groups, facilitates hydrogen bonding, which is responsible for its solid state at room temperature and its relatively high boiling point.

Spectroscopic Fingerprinting: A Self-Validating System for Identification

Accurate characterization is the bedrock of chemical research. The following spectroscopic data provide a robust fingerprint for verifying the identity and purity of **1-phenylpropane-1,3-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

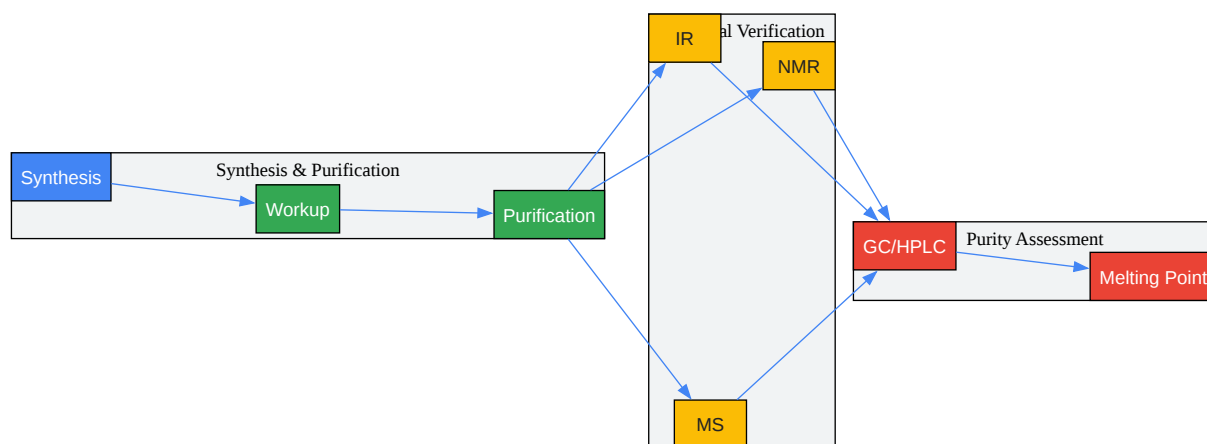
- ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct regions. The aromatic protons of the phenyl group typically appear as a complex multiplet between 7.20 and 7.40 ppm. The benzylic proton (H1) is diagnostic, appearing as a triplet or doublet of doublets around 4.90 ppm. The methylene protons at the C2 position are diastereotopic and present as a multiplet near 1.95 ppm. The terminal methylene protons (H3) adjacent to the primary alcohol appear as a multiplet around 3.80 ppm. The hydroxyl protons are typically observed as broad singlets whose chemical shift is concentration and solvent dependent.
- ¹³C NMR Spectroscopy: The carbon spectrum shows nine distinct signals for the racemic mixture. Key resonances include the benzylic carbon (C1) at approximately 75 ppm, the primary alcohol carbon (C3) around 61 ppm, and the central methylene carbon (C2) near 41 ppm. The aromatic carbons resonate in the typical 125-143 ppm range.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups. The spectrum is dominated by a strong, broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydrogen-bonded diol. Other key signals include C-H stretches from the aromatic ring (3000-3100 cm⁻¹) and the aliphatic backbone (2850-2950 cm⁻¹), aromatic C=C bending vibrations around 1450-1600 cm⁻¹, and a strong C-O stretching band in the 1050-1150 cm⁻¹ region.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 152. A prominent fragment often corresponds to the loss of water (M-H₂O) at m/z = 134. The most characteristic fragmentation is the benzylic cleavage, resulting in a stable ion at m/z = 107 (C₆H₅CHOH⁺), which is often the base peak.[3][4]



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Caption: Workflow for Synthesis and Characterization.

Synthesis and Reactivity: A Chemist's Perspective

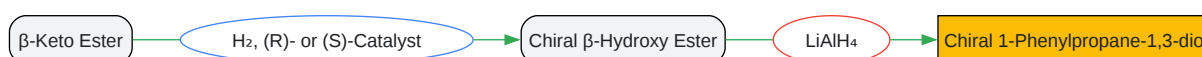
The true value of **1-phenylpropane-1,3-diol** lies in its synthesis and subsequent chemical transformations. Its preparation is a common topic in asymmetric synthesis.

Enantioselective Synthesis

The development of methods for producing enantiomerically pure alcohols is of great interest. [7] A highly efficient and practical route to chiral 1,3-diols involves the asymmetric hydrogenation of β -keto esters using ruthenium-diphosphine catalysts (e.g., Ru-BINAP). The resulting β -hydroxy ester is then reduced to the desired 1,3-diol with a reducing agent like lithium aluminum hydride (LiAlH₄). [7] This method provides excellent enantioselectivity (up to 99% ee) and is scalable. [7]

Other notable synthetic approaches include:

- Biocatalysis: The use of lyase and alcohol dehydrogenase enzymes can produce all four stereoisomers of related diols from simple starting materials like benzaldehyde and acetaldehyde, highlighting a green chemistry approach.[8]
- Malonic Ester Reduction: Diethyl phenylmalonate can be reduced with a strong hydride agent like LiAlH_4 to yield the diol.[9]



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Caption: Asymmetric Synthesis via Hydrogenation.

Protocol: Reduction of Ethyl (R)-3-hydroxy-3-phenylpropanoate

This protocol exemplifies a self-validating system for producing the chiral diol.

- System Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
- Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH_4) (3 equivalents) at $0\text{ }^\circ\text{C}$ (ice bath). The causality here is critical: LiAlH_4 is highly reactive and exothermic with protic sources; slow addition at low temperature controls the reaction rate and ensures safety.
- Substrate Introduction: A solution of ethyl (R)-3-hydroxy-3-phenylpropanoate (1 equivalent) in anhydrous THF is added dropwise to the stirred slurry of LiAlH_4 at $0\text{ }^\circ\text{C}$. Maintaining a low temperature is crucial to prevent side reactions.
- Reaction: The reaction is allowed to warm to room temperature and stirred for 2-3 hours, monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Quenching:** The reaction is carefully quenched by cooling back to 0 °C and slowly adding water, followed by a 15% NaOH solution and then more water (Fieser workup). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts into a filterable solid.
- **Extraction & Purification:** The resulting slurry is filtered, and the solid is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure (R)-**1-phenylpropane-1,3-diol**.

Chemical Reactivity

The differential reactivity of the primary and secondary alcohols can be exploited for selective transformations. The primary alcohol is less sterically hindered and generally more nucleophilic, allowing for selective esterification or etherification under carefully controlled conditions. The benzylic secondary alcohol is prone to oxidation and can also be a leaving group in substitution or elimination reactions after activation (e.g., tosylation).

Applications in Drug Development and Research

1-Phenylpropane-1,3-diol is primarily valued as an intermediate.^[10] Its enantiopure forms are critical for constructing complex chiral molecules. For example, it serves as a precursor to compounds like (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a valuable chiral amine.^[11] Furthermore, it has been identified as a known impurity in the synthesis of certain active pharmaceutical ingredients, such as Dapoxetine, making its characterization essential for quality control in the pharmaceutical industry.^[4] The diol scaffold is also a starting point for designing novel bioactive compounds, including potential cytotoxic agents for cancer research.^[12]

References

- 1-Phenyl-1,3-propanediol | C₉H₁₂O₂ | CID 572059. PubChem. [\[Link\]](#)
- (R)-PHENYL-1,3-PROPANEDIOL. ChemBK. [\[Link\]](#)
- (1S)-**1-phenylpropane-1,3-diol** | C₉H₁₂O₂ | CID 6950537. PubChem. [\[Link\]](#)

- (R)-(+)-1-Phenyl-1,3-propanediol | C₉H₁₂O₂ | CID 2735120. PubChem. [\[Link\]](#)
- ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0033962). Human Metabolome Database. [\[Link\]](#)
- EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Organic Syntheses. [\[Link\]](#)
- 1-Phenyl-1,3-Propanediol - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. [\[Link\]](#)
- Synthesis of 2-phenyl-propane-1,3-diol. PrepChem.com. [\[Link\]](#)
- ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033716). Human Metabolome Database. [\[Link\]](#)
- 1,2-Diphenylpropane-1,3-diol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [\[Link\]](#)
- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. ResearchGate. [\[Link\]](#)
- (1R,2S)-1-Phenylpropane-1,2-diol. PubChem. [\[Link\]](#)
- Figure S6. IR spectrum of 1-phenyl-1-propanone (1a). ResearchGate. [\[Link\]](#)
- 1,2-Propanediol, 1-phenyl-. NIST WebBook. [\[Link\]](#)
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Brieflands. [\[Link\]](#)
- WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.
- Does 1,3-diphenylpropane-1,3-dione show a haloform reaction?. Quora. [\[Link\]](#)
- Progress in 1,3-propanediol biosynthesis. PubMed Central (PMC). [\[Link\]](#)

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Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. 1-Phenyl-1,3-propanediol | C₉H₁₂O₂ | CID 572059 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. \(1S\)-1-phenylpropane-1,3-diol | C₉H₁₂O₂ | CID 6950537 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. \(R\)-\(+\)-1-Phenyl-1,3-propanediol | C₉H₁₂O₂ | CID 2735120 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. chembk.com \[chembk.com\]](#)
- [6. \(R\)-1-Phenyl-1,3-propanediol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com \[thermofisher.com\]](#)
- [7. sctunisie.org \[sctunisie.org\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. prepchem.com \[prepchem.com\]](#)
- [10. 1-Phenyl-1 3-Propanediol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP \[pharmacompass.com\]](#)
- [11. \(1S,2S\)-\(+\)-2-Amino-1-phenyl-1,3-propanediol synthesis - chemicalbook \[chemicalbook.com\]](#)
- [12. brieflands.com \[brieflands.com\]](#)
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